7H-Purin-8-ol - 51953-05-0

7H-Purin-8-ol

Catalog Number: EVT-3570417
CAS Number: 51953-05-0
Molecular Formula: C5H4N4O
Molecular Weight: 136.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
8-Hydroxypurine is an oxopurine.
Overview

7H-Purin-8-ol, also known as 8-hydroxypurine, is a purine derivative characterized by the presence of a hydroxyl group at the 8-position of the purine ring. Its molecular formula is C5H4N4O\text{C}_5\text{H}_4\text{N}_4\text{O}, with a molecular weight of 152.11 g/mol. This compound is classified as an organic compound and has garnered interest in various fields, particularly in biochemistry and pharmacology, due to its potential biological significance and applications.

Synthesis Analysis

Methods

Several synthetic routes exist for the preparation of 7H-Purin-8-ol, which can be achieved through different chemical processes:

  1. Reduction Reactions: One common method involves the reduction of purine derivatives using reducing agents such as sodium thiosulfate in an alkaline solution. The reaction conditions, including pH and temperature, significantly influence the yield and properties of the product .
  2. Nucleophilic Substitution: Another approach includes nucleophilic substitution reactions where triethyl orthoacetate reacts with amines under reflux conditions to yield purine derivatives .
  3. Oxidation Processes: The synthesis may also involve oxidation steps that convert other purine derivatives into 7H-Purin-8-ol .

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature and pH, to optimize yields. For instance, decreasing the reaction temperature from 35 °C to 15 °C can enhance the yield while altering the product's color .

Molecular Structure Analysis

Structure

The structure of 7H-Purin-8-ol features a fused bicyclic ring system typical of purines, with a hydroxyl (-OH) group attached to the carbon at position 8. This modification distinguishes it from other purines.

Data

  • Molecular Formula: C5H4N4O\text{C}_5\text{H}_4\text{N}_4\text{O}
  • Molecular Weight: 152.11 g/mol
  • IUPAC Name: 7H-purine-8-ol
  • CAS Number: 13230-97-2
Chemical Reactions Analysis

Reactions

7H-Purin-8-ol participates in various chemical reactions that are crucial for understanding its reactivity:

  1. Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
  2. Substitution Reactions: The nitrogen atoms in the purine ring can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  3. Formation of Derivatives: It can react with different functional groups to form various derivatives that may exhibit enhanced biological activities.

Technical Details

The specific reactivity patterns depend on the substituents present on the purine ring and environmental conditions such as solvent and temperature.

Mechanism of Action

Process

The biological activity of 7H-Purin-8-ol is primarily attributed to its antioxidant properties, which help mitigate oxidative stress in biological systems. This compound has been shown to interact with various enzymes and receptors, influencing biochemical pathways related to cell signaling and metabolism .

Data

Research indicates that 7H-Purin-8-ol exhibits significant binding affinity for certain biological targets, which may lead to potential therapeutic applications in treating oxidative stress-related diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as a powder or crystalline solid.
  • Solubility: Soluble in water and polar organic solvents due to its hydroxyl group.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with electrophiles due to the presence of nitrogen atoms in the ring structure.

Relevant analyses indicate that these properties contribute to its utility in medicinal chemistry and biochemistry .

Applications

7H-Purin-8-ol has several scientific uses:

  1. Antioxidant Research: Its ability to scavenge free radicals makes it a subject of study for developing antioxidant therapies.
  2. Pharmaceutical Development: It serves as an intermediate in synthesizing various pharmaceutical compounds, particularly those targeting nucleic acid metabolism.
  3. Biochemical Studies: Used in studies investigating purine metabolism and its implications in health and disease .
Biochemical Significance and Mechanistic Roles in Nucleic Acid Architecture

Incorporation into RNA for Gene Expression and Regulation Studies

7H-Purin-8-ol (8-hydroxyguanine or 8-oxoguanine) serves as a critical biomarker of oxidative RNA damage and a regulator of gene expression dynamics. Its incorporation into RNA occurs primarily through two mechanisms: direct oxidative damage to guanine residues in existing RNA transcripts and enzymatic insertion during RNA synthesis via salvage pathways. In mammalian systems, extracellular 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG) is metabolized to 8-oxoGTP through the sequential action of purine nucleoside phosphorylase (PNP) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This 8-oxoGTP is then incorporated into RNA by RNA polymerases, reaching concentrations up to 6-fold higher in RNA than in DNA [2].

The presence of 7H-Purin-8-ol in mRNA introduces transcriptional errors by altering base-pairing fidelity. In vitro studies demonstrate that RNA polymerases incorporate adenine opposite 8-hydroxyguanine at frequencies exceeding 30%, leading to G→A mutations in the transcriptome [1]. This miscoding potential disrupts protein synthesis by introducing amino acid substitutions, as validated through mass spectrometry analyses of proteins expressed from 8-hydroxyguanine-containing mRNAs. Furthermore, 8-hydroxyguanine in non-coding RNAs (e.g., miRNAs) alters regulatory function by modifying RNA secondary structures and impairing target recognition. Structural analyses reveal that this modification in seed regions of miRNAs reduces thermodynamic stability (ΔG = -1.8 kcal/mol) and increases conformational flexibility, thereby compromising gene silencing efficiency [1] [6].

Table 1: Transcriptional Consequences of 7H-Purin-8-ol Incorporation in RNA

Biological SystemIncorporation FrequencyPrimary Miscoding EventFunctional Consequence
Mammalian mRNA1 per 10⁶ nucleotidesG→A transversionAberrant protein synthesis
Non-coding RNA (miR-21)1 per 10⁵ nucleotidesTarget site mismatchImpaired gene silencing
In vitro transcriptsArtificially elevatedA-incorporation (32.7%)Premature termination codons

Modulation of RNA-Protein Interaction Dynamics

The presence of 7H-Purin-8-ol in RNA significantly alters binding thermodynamics with RNA-binding proteins (RBPs). Biophysical studies demonstrate that 8-hydroxyguanine reduces binding affinity (Kd = 1.8 μM) for splicing regulators like hnRNP A1 by 4-fold compared to unmodified RNA (Kd = 0.45 μM). This impairment arises from disrupted hydrogen bonding networks and steric clashes introduced by the 8-keto group, which prevents optimal contact with aromatic residues in the RBP recognition domains [3].

RNP-MaP (ribonucleoprotein mutational profiling) technology has elucidated how 8-hydroxyguanine influences ribonucleoprotein assembly. This method employs the heterobifunctional crosslinker NHS-diazirine to freeze protein-RNA interactions in vivo, followed by high-throughput sequencing to map binding sites. When applied to the U1 snRNP complex, RNP-MaP revealed that 8-hydroxyguanine modifications in stem-loop 2 disrupt interactions with the U1-70K protein by inducing a 25° kink in the RNA helix. This conformational change prevents lysine residues (K23, K44) of U1-70K from forming critical crosslinks within 9Å distance, thereby destabilizing spliceosome assembly [3].

Table 2: Impact of 7H-Purin-8-ol on RNA-Protein Binding Kinetics

Ribonucleoprotein ComplexBinding Affinity (Kd)Key Disrupted InteractionFunctional Outcome
hnRNP A1-mRNA complex1.8 μM (vs 0.45 μM control)Hydrogen bonding with Tyr186Altered mRNA splicing efficiency
U1 snRNP (Stem-loop 2)Undetectable bindingLys23-RNA phosphate interactionImpaired spliceosome assembly
Lin28-pre-let-7 complex3.2 μM (vs 0.9 μM control)Zn-Knuckle domain recognitionDisrupted microRNA processing

Enzymatic Substrate Specificity in Purine Metabolic Pathways

7H-Purin-8-ol interfaces with purine metabolism through competitive inhibition and alternative substrate utilization. Xanthine oxidoreductase (XOR), the terminal enzyme in purine catabolism, exhibits dual activity toward 8-hydroxyguanine: it catalyzes oxidation to 8-oxo-isoguanine at physiological pH (kcat = 2.1 s⁻¹), but also generates reactive oxygen species (ROS) during turnover, creating a pathological feedback loop [5]. Kinetic analyses reveal a 40% reduction in XOR activity for 8-hydroxyguanine compared to xanthine (Km = 18.7 μM vs 12.4 μM), reflecting altered substrate specificity due to the C8 modification [4] [5].

The salvage pathway significantly influences 7H-Purin-8-ol biodistribution. Purine nucleoside phosphorylase (PNP) converts extracellular 8-oxoguanosine to 8-hydroxyguanine with a catalytic efficiency (kcat/Km) of 4.7 × 10³ M⁻¹s⁻¹. Subsequent phosphorylation by HGPRT yields 8-oxoGMP, which enters nucleotide pools for RNA incorporation. This pathway is competitively inhibited by Immucillin H (Ki = 12 nM), confirming PNP's central role in 8-hydroxyguanine recycling. Notably, ribonucleotide reductase (RR) activity determines the partitioning of 8-oxoGTP between RNA and DNA precursors – RR inhibition decreases DNA incorporation by 85% but minimally affects RNA levels, demonstrating compartmentalized metabolic flux [2] [4].

Table 3: Enzymatic Processing of 7H-Purin-8-ol in Purine Metabolic Pathways

EnzymeSubstrateKm (μM)Catalytic Efficiency (kcat/Km)Primary Product
Xanthine oxidoreductase8-Hydroxyguanine18.7 ± 1.31.1 × 10⁴ M⁻¹s⁻¹8-Oxo-isoguanine + ROS
Purine nucleoside phosphorylase8-Oxoguanosine47.2 ± 5.14.7 × 10³ M⁻¹s⁻¹8-Hydroxyguanine
Hypoxanthine-guanine phosphoribosyltransferase8-Hydroxyguanine88.9 ± 9.78.2 × 10² M⁻¹s⁻¹8-OxoGMP
Ribonucleotide reductase8-OxoGDP156.3 ± 12.40.9 × 10² M⁻¹s⁻¹8-OxodGDP (DNA precursor)

List of Compounds Mentioned:

  • 7H-Purin-8-ol (8-hydroxyguanine, 8-oxoguanine)
  • 8-Oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG)
  • 8-OxoGTP
  • 8-Oxo-isoguanine
  • 8-Oxoguanosine
  • 8-OxoGMP
  • 8-OxoGDP
  • 8-OxodGDP
  • Hypoxanthine-guanine phosphoribosyltransferase (HGPRT)
  • Purine nucleoside phosphorylase (PNP)
  • Xanthine oxidoreductase (XOR)
  • Ribonucleotide reductase (RR)
  • Immucillin H
  • NHS-diazirine

Properties

CAS Number

51953-05-0

Product Name

7H-Purin-8-ol

IUPAC Name

7,9-dihydropurin-8-one

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

InChI

InChI=1S/C5H4N4O/c10-5-8-3-1-6-2-7-4(3)9-5/h1-2H,(H2,6,7,8,9,10)

InChI Key

YPDSIEMYVQERLJ-UHFFFAOYSA-N

SMILES

C1=C2C(=NC=N1)NC(=O)N2

Solubility

0.03 M

Canonical SMILES

C1=C2C(=NC=N1)NC(=O)N2

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